2-Chloro-5-fluoroisonicotinaldehyde

Description

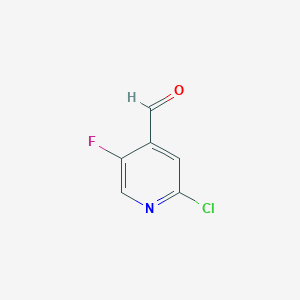

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXQRZZPWPDIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660499 | |

| Record name | 2-Chloro-5-fluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-54-6 | |

| Record name | 2-Chloro-5-fluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluoropyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-fluoroisonicotinaldehyde CAS 884494-54-6

An In-depth Technical Guide to 2-Chloro-5-fluoroisonicotinaldehyde (CAS 884494-54-6)

Abstract

2-Chloro-5-fluoroisonicotinaldehyde, a halogenated pyridine carboxaldehyde, is a pivotal building block in modern synthetic chemistry. Its strategic importance is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where it serves as a versatile precursor for a wide array of complex molecular architectures. The unique electronic properties conferred by the chloro, fluoro, and formyl substituents on the electron-deficient pyridine ring create a platform for diverse and selective chemical transformations. This guide provides an in-depth analysis of its physicochemical properties, synthesis, core reactivity, and applications, offering researchers and drug development professionals a comprehensive technical resource.

Core Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective and safe utilization in a research setting. 2-Chloro-5-fluoroisonicotinaldehyde is a solid at room temperature and requires specific storage conditions to ensure its stability.

Table 1: Physicochemical and Safety Data for CAS 884494-54-6

| Property | Value | Source(s) |

| IUPAC Name | 2-Chloro-5-fluoropyridine-4-carbaldehyde | [1][2] |

| Synonyms | 2-Chloro-5-fluoro-4-formylpyridine, 2-Chloro-5-fluoroisonicotinaldehyde | [1] |

| CAS Number | 884494-54-6 | [1][2][3] |

| Molecular Formula | C₆H₃ClFNO | [1][2] |

| Molecular Weight | 159.55 g/mol | [1] |

| Boiling Point | 228°C | [4][5] |

| Density | 1.444 g/cm³ | [4][5] |

| Flash Point | 91°C | [4][5] |

| Storage | Store at 2-8°C under an inert gas atmosphere (e.g., Nitrogen, Argon) | [4][6] |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1][4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2][7] |

| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1][2] |

Mechanistic Insights and Chemical Reactivity

The synthetic utility of 2-chloro-5-fluoroisonicotinaldehyde stems from the distinct reactivity of its functional groups, which are electronically influenced by the pyridine core. The nitrogen heteroatom, along with the halogen and aldehyde substituents, renders the aromatic ring highly electron-deficient, which is the cornerstone of its chemical behavior.

The molecule possesses three primary sites for chemical modification:

-

The Aldehyde Group (C4-position): This group is a classic electrophilic site, susceptible to a wide range of nucleophilic additions and condensation reactions.

-

The Chlorine Atom (C2-position): The C2 carbon is significantly activated towards nucleophilic aromatic substitution (SₙAr) due to the strong electron-withdrawing effects of the ring nitrogen (ortho position) and the formyl group (para position).[8]

-

The Pyridine Ring: While the electron-deficient nature of the ring makes electrophilic substitution challenging, the existing substituents can be leveraged to direct further functionalization or to participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The displacement of the chloride at the C2 position is a highly favorable and common transformation.[9][10] Electron-deficient 2-chloropyridines readily undergo SₙAr reactions with a variety of nucleophiles.[11] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose formation is facilitated by the electron-withdrawing character of the pyridine nitrogen. This allows for the facile introduction of amines, alcohols, thiols, and other nucleophiles, building molecular complexity.

Aldehyde Chemistry

The isonicotinaldehyde moiety provides a gateway to numerous synthetic transformations.[12] Its reactivity is analogous to other aromatic aldehydes and includes:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted aminomethylpyridines.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Oxidation: Conversion to the corresponding carboxylic acid.

-

Condensation Reactions: Formation of imines, oximes, or hydrazones. For example, reaction with hydroxylamine can form an oxime, which can be a precursor to a nitrile functional group.[13]

Applications in Drug Discovery and Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[14][15][16] Halogenated derivatives like 2-chloro-5-fluoroisonicotinaldehyde are particularly valuable as intermediates because the halogens can serve as synthetic handles for diversification or be retained in the final active pharmaceutical ingredient (API) to modulate properties like metabolic stability, binding affinity, and lipophilicity.[17][18][19]

This compound is a key intermediate in the synthesis of innovative therapeutics, especially kinase inhibitors and antiviral agents.[6] Its structure allows for the precise and selective introduction of various functional groups, which is a critical requirement in constructing complex molecules with high biological activity.[6]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the SₙAr reaction of 2-chloro-5-fluoroisonicotinaldehyde with a generic secondary amine, a common step in pharmacophore elaboration. The use of a flow reactor can significantly accelerate this reaction for unactivated substrates, though batch conditions are also effective.[11]

Objective: To synthesize a 2-(dialkylamino)-5-fluoroisonicotinaldehyde derivative.

Materials:

-

2-Chloro-5-fluoroisonicotinaldehyde (1.0 eq)

-

Secondary Amine (e.g., piperidine, morpholine) (1.2 - 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMSO, NMP, DMF)

-

Base (e.g., K₂CO₃, Et₃N) (optional, but often beneficial)

-

Reaction vessel with magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry, round-bottom flask under an inert atmosphere, add 2-chloro-5-fluoroisonicotinaldehyde (1.0 eq) and the anhydrous solvent.

-

Reagent Addition: Add the secondary amine (1.2 eq) to the stirred solution. If a base is used, add it at this stage (2.0 eq).

-

Reaction: Heat the reaction mixture to 80-120°C. The optimal temperature depends on the nucleophilicity of the amine and may require empirical determination.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-substituted aminopyridine product.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral features can be reliably predicted based on its structure.

-

¹H NMR: Two signals are expected in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. These protons will exhibit coupling to each other and to the fluorine atom. A highly deshielded singlet for the aldehyde proton will appear far downfield (approx. 9.5-10.5 ppm).

-

¹³C NMR: Six distinct signals are anticipated. The aldehyde carbonyl carbon will be the most downfield signal (approx. 185-195 ppm). The five pyridine ring carbons will appear in the aromatic region (approx. 120-165 ppm), with their chemical shifts and C-F coupling constants providing valuable structural information.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch will be prominent around 1700-1720 cm⁻¹. Aromatic C-H and C=C/C=N stretching bands will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak at m/z 159. A characteristic isotopic pattern with an (M+2)⁺ peak at roughly one-third the intensity of the M⁺ peak will confirm the presence of a single chlorine atom.

Conclusion

2-Chloro-5-fluoroisonicotinaldehyde (CAS 884494-54-6) is a high-value synthetic intermediate with a rich and versatile chemical profile. The strategic placement of its chloro, fluoro, and formyl functional groups on an electron-poor pyridine core provides medicinal and synthetic chemists with multiple avenues for molecular elaboration. Its demonstrated utility in the construction of complex heterocyclic systems solidifies its role as a critical component in the modern drug discovery and agrochemical development pipeline. A comprehensive understanding of its reactivity and handling requirements is essential for leveraging its full synthetic potential.

References

- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. (2009). Drug Metabolism and Disposition, 37(9), 1797-800.

- Chloropyridine: Common isomorphs, synthesis, reactions and applic

- 2-Chloropyridine - Wikipedia. (n.d.). Wikipedia.

- Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025). Filo.

- 884494-54-6 | CAS DataBase - ChemicalBook. (n.d.). ChemicalBook.

- Cas 884494-54-6,2-CHLORO-5-FLUORO-4-FORMYLPYRIDINE ... (n.d.). BOC Sciences.

- The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis. (n.d.). BOC Sciences.

- CAS 884494-54-6 | 2-Chloro-5-fluoro-4-formylpyridine - Synblock. (n.d.). Synblock.

- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.). Synlett.

- 2-Chloro-5-fluoronicotinonitrile synthesis - ChemicalBook. (n.d.). ChemicalBook.

- 2-Chloro-5-fluoroisonicotinaldehyde - MySkinRecipes. (n.d.). MySkinRecipes.

- Products - 2a biotech. (n.d.). 2a biotech.

- A review on the medicinal importance of pyridine derivatives - ResearchGate. (2016).

- PHOTOCHEMICAL SYNTHESIS OF ANTI-ISONICOTINALDEHYDE OXIME - DTIC. (n.d.). DTIC.

- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022). RSC Advances, 12(25), 15684-15715.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (2022). RSC Medicinal Chemistry, 13(9), 1033-1076.

- The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of substituted chloronicotinaldehydes - ResearchGate. (n.d.).

- 2-Chloro-5-fluoro-pyridine-4-carbaldehyde - AOBChem. (n.d.). AOBChem.

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).

- 2-Chloro-5-fluoropyridine-3-carboxamide | C6H4ClFN2O | CID 12629796 - PubChem. (n.d.). PubChem.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (2019). European Journal of Medicinal Chemistry, 173, 131-165.

- 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019). European Journal of Medicinal Chemistry, 173, 131-165.

Sources

- 1. CAS 884494-54-6 | 2-Chloro-5-fluoro-4-formylpyridine - Synblock [synblock.com]

- 2. aobchem.com [aobchem.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 884494-54-6 | CAS DataBase [m.chemicalbook.com]

- 5. Cas 884494-54-6,2-CHLORO-5-FLUORO-4-FORMYLPYRIDINE | lookchem [lookchem.com]

- 6. 2-Chloro-5-fluoroisonicotinaldehyde [myskinrecipes.com]

- 7. 2-Chloro-5-fluoropyridine-3-carboxamide | C6H4ClFN2O | CID 12629796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 9. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. nbinno.com [nbinno.com]

- 13. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 16. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-5-fluoroisonicotinaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoroisonicotinaldehyde, a halogenated pyridine derivative, has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical agents. Its unique molecular architecture, characterized by the strategic placement of chloro, fluoro, and aldehyde functional groups on a pyridine scaffold, offers a versatile platform for the construction of novel therapeutics. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and characterization, with a particular focus on its critical role in the development of targeted therapies such as kinase inhibitors. By elucidating the underlying chemical principles and providing actionable experimental insights, this document aims to empower researchers in leveraging this valuable building block for accelerated drug discovery.

Introduction: The Strategic Importance of 2-Chloro-5-fluoroisonicotinaldehyde in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule inhibitors often hinges on the availability of versatile and highly functionalized chemical scaffolds. 2-Chloro-5-fluoroisonicotinaldehyde (CAS No: 884494-54-6) has garnered significant attention as a key intermediate due to its unique combination of reactive sites and modulating substituents.[1][2] The pyridine core is a prevalent motif in numerous approved drugs, and the presence of both a chloro and a fluoro substituent provides medicinal chemists with distinct handles for subsequent chemical transformations. The aldehyde functionality, a versatile precursor for a myriad of chemical reactions, further enhances its utility as a foundational component in multi-step synthetic campaigns.

This guide will delve into the core attributes of this molecule, offering a Senior Application Scientist's perspective on its synthesis, structural verification, and strategic application, particularly in the synthesis of kinase inhibitors.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Chloro-5-fluoroisonicotinaldehyde comprises a pyridine ring substituted at the 2-position with a chlorine atom, at the 5-position with a fluorine atom, and at the 4-position with a formyl (aldehyde) group.

Figure 1: 2D Molecular Structure of 2-Chloro-5-fluoroisonicotinaldehyde.

The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule. The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the pyridine nitrogen, renders the aromatic ring electron-deficient. This has profound implications for its reactivity, particularly in nucleophilic aromatic substitution reactions.

| Property | Value | Source |

| CAS Number | 884494-54-6 | [1] |

| Molecular Formula | C₆H₃ClFNO | [3] |

| Molecular Weight | 159.55 g/mol | [3] |

| Boiling Point | 228°C at 760 mmHg | [3] |

| Appearance | Solid |

Table 1: Physicochemical Properties of 2-Chloro-5-fluoroisonicotinaldehyde.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: A Two-Step Approach

A logical synthetic route would commence with the reduction of a suitable isonicotinic acid derivative, followed by a selective oxidation to the desired aldehyde.

Diagram 1: Proposed two-step synthesis of 2-Chloro-5-fluoroisonicotinaldehyde.

Experimental Protocol (Illustrative)

Step 1: Reduction of 2-Chloro-5-fluoroisonicotinic acid

-

Reaction Setup: To a stirred solution of 2-chloro-5-fluoroisonicotinic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), at 0 °C.

-

Causality: The use of an inert atmosphere and anhydrous conditions is critical to prevent quenching of the highly reactive reducing agent. The slow addition at reduced temperature helps to control the exothermic reaction.

-

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of water or an appropriate aqueous solution (e.g., Rochelle's salt solution for LiAlH₄ quenches). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (2-chloro-5-fluoropyridin-4-yl)methanol can be purified by column chromatography.

Step 2: Oxidation of (2-Chloro-5-fluoropyridin-4-yl)methanol

-

Reaction Setup: Dissolve the (2-chloro-5-fluoropyridin-4-yl)methanol in a suitable solvent such as dichloromethane (DCM) or chloroform. Add an oxidizing agent like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

-

Expertise & Experience: MnO₂ is a mild and selective oxidizing agent for allylic and benzylic alcohols, making it a good choice to avoid over-oxidation to the carboxylic acid. PCC is another effective reagent for this transformation.

-

-

Reaction Progression: Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC.

-

Workup: Filter the reaction mixture through a pad of celite to remove the solid manganese salts or chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-Chloro-5-fluoroisonicotinaldehyde can be purified by silica gel chromatography to yield the final product.

Self-Validating System: Each step of this protocol includes a TLC monitoring stage to ensure the reaction has proceeded to completion before moving to the next step, thereby preventing the carryover of unreacted starting materials and ensuring the integrity of the final product.

Spectroscopic and Crystallographic Characterization

Definitive structural elucidation of 2-Chloro-5-fluoroisonicotinaldehyde relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a singlet in the downfield region, typically between δ 9-10 ppm. The protons on the pyridine ring will exhibit splitting patterns due to coupling with each other and with the fluorine atom.

13C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton. The aldehyde carbonyl carbon is expected to resonate at a characteristic downfield shift of approximately δ 180-200 ppm. The carbon atoms of the pyridine ring will show distinct signals, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1700-1720 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations of the aromatic ring and the aldehyde, as well as C-Cl and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 159, with an isotopic pattern (M+2) characteristic of the presence of a chlorine atom.

Note: The absence of publicly available experimental spectra necessitates that any laboratory synthesizing this compound perform a full suite of spectroscopic analyses to confirm its identity and purity.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

2-Chloro-5-fluoroisonicotinaldehyde is a valuable building block in the synthesis of biologically active molecules, most notably in the development of kinase inhibitors for cancer therapy.[2] Its utility stems from the ability to undergo a variety of chemical transformations at its functional groups, allowing for the construction of complex molecular architectures.

Case Study: Synthesis of Encorafenib

While detailed synthetic schemes from proprietary sources are often not fully disclosed, it is understood that 2-Chloro-5-fluoroisonicotinaldehyde or a closely related derivative serves as a key precursor in the synthesis of Encorafenib , a potent and selective BRAF inhibitor used in the treatment of melanoma.[2][4]

The aldehyde functionality can be transformed into other functional groups, such as an amine via reductive amination, which can then be further elaborated to construct the core structure of the drug. The chloro and fluoro substituents on the pyridine ring play a crucial role in modulating the electronic properties and binding interactions of the final drug molecule with its target kinase.

Sources

- 1. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-fluoroisonicotinaldehyde [myskinrecipes.com]

- 4. Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluoroisonicotinaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-5-fluoroisonicotinaldehyde, a key building block in the development of pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the prevailing synthetic strategies. The guide focuses on the most industrially relevant and scalable route, which proceeds via the oxidation of (2-Chloro-5-fluoropyridin-4-yl)methanol. Alternative synthetic strategies, including the Vilsmeier-Haack reaction and ortho-lithiation, are also critically evaluated. Each section provides in-depth procedural details, mechanistic insights, and data for the characterization of the target compound, ensuring scientific integrity and practical applicability.

Introduction: The Significance of 2-Chloro-5-fluoroisonicotinaldehyde

2-Chloro-5-fluoroisonicotinaldehyde, with the CAS Number 884494-54-6, is a halogenated pyridine derivative of significant interest in medicinal and materials chemistry. Its unique electronic properties, stemming from the presence of both a chloro and a fluoro substituent on the pyridine ring, make it a versatile intermediate for the synthesis of complex molecular architectures. The aldehyde functional group serves as a reactive handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Consequently, this compound is a valuable precursor in the discovery and development of novel therapeutic agents and functional materials.

Primary Synthesis Pathway: From Carboxylic Acid to Aldehyde

The most established and scalable synthesis of 2-Chloro-5-fluoroisonicotinaldehyde involves a two-step sequence starting from the corresponding carboxylic acid. This pathway is favored for its relatively mild conditions and the commercial availability of the starting material.

Step 1: Reduction of 2-Chloro-5-fluoropyridine-4-carboxylic Acid

The initial step involves the reduction of 2-Chloro-5-fluoropyridine-4-carboxylic acid (CAS 884494-74-0) to (2-Chloro-5-fluoropyridin-4-yl)methanol (CAS 884494-86-4).[2][3] This transformation requires a reducing agent capable of converting a carboxylic acid to a primary alcohol without affecting the halogen substituents on the pyridine ring.

The choice of reducing agent is critical. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can sometimes lead to the reduction of the chloro group. Milder and more selective reagents are therefore preferred. A combination of sodium borohydride (NaBH₄) and a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), provides an effective system for this reduction. The in situ generation of diborane or borane complexes allows for the selective reduction of the carboxylic acid under controlled conditions.

Step 2: Oxidation of (2-Chloro-5-fluoropyridin-4-yl)methanol

The final step is the oxidation of the intermediate alcohol to the target aldehyde. This is a critical transformation that requires a mild oxidizing agent to avoid over-oxidation to the carboxylic acid.

Activated manganese dioxide (MnO₂) is the reagent of choice for this oxidation.[4] It is a mild and highly selective oxidizing agent for allylic and benzylic-type alcohols. The reaction is heterogeneous, which simplifies the work-up procedure as the excess reagent and manganese byproducts can be removed by simple filtration. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane or chloroform, at reflux temperature. The activity of the MnO₂ can vary, so it is often used in large excess to ensure complete conversion. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).[4]

Experimental Protocols

Synthesis of (2-Chloro-5-fluoropyridin-4-yl)methanol

Materials:

-

2-Chloro-5-fluoropyridine-4-carboxylic acid

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of 2-Chloro-5-fluoropyridine-4-carboxylic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add sodium borohydride (2.0-3.0 eq) portion-wise.

-

After stirring for 15 minutes, slowly add boron trifluoride etherate (1.5-2.5 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford (2-Chloro-5-fluoropyridin-4-yl)methanol as a solid.

Synthesis of 2-Chloro-5-fluoroisonicotinaldehyde

Materials:

-

(2-Chloro-5-fluoropyridin-4-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Anhydrous Dichloromethane (DCM)

-

Celite®

Procedure:

-

To a solution of (2-Chloro-5-fluoropyridin-4-yl)methanol (1.0 eq) in anhydrous DCM, add activated manganese dioxide (5.0-10.0 eq).

-

Heat the suspension to reflux and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

-

Wash the filter cake thoroughly with DCM.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield 2-Chloro-5-fluoroisonicotinaldehyde. The product can be further purified by recrystallization or column chromatography if necessary.

Alternative Synthetic Strategies

While the oxidation of the corresponding alcohol is the most common route, other synthetic approaches are plausible and may offer advantages in specific contexts.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

For 2-chloro-5-fluoropyridine, the electron-withdrawing nature of the halogen substituents deactivates the pyridine ring towards electrophilic substitution. However, under forcing conditions, formylation might be achievable. The regioselectivity of the formylation is a key challenge. While the Vilsmeier-Haack reaction on some pyridine derivatives can yield the 4-formyl product, the directing effects of the chloro and fluoro groups in this specific substrate would need to be carefully considered. There is also a risk of side reactions, such as the substitution of the chloro group.[6]

Diagram of the Vilsmeier-Haack Reaction Pathway

Caption: Generalized Vilsmeier-Haack reaction pathway.

Ortho-Lithiation and Formylation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. For 2-chloro-5-fluoropyridine, lithiation could potentially be directed by the chloro or the pyridine nitrogen atom.

The lithiation of 2-chloropyridines can be complex. While the pyridine nitrogen can direct lithiation to the C6 position, the chloro group can also direct lithiation to the C3 position.[7] Achieving selective lithiation at the C4 position is challenging and may require specific directing groups or carefully optimized conditions. Following successful lithiation, quenching the resulting organolithium species with a formylating agent, such as DMF, would yield the desired aldehyde. This route, while potentially shorter, requires stringent anhydrous and inert conditions and may suffer from poor regioselectivity.

Diagram of the Ortho-Lithiation and Formylation Pathway

Caption: Hypothetical ortho-lithiation and formylation pathway.

Characterization Data

Accurate characterization of the final product is essential to confirm its identity and purity. The following data is typical for 2-Chloro-5-fluoroisonicotinaldehyde.

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. The aldehyde proton will appear as a singlet further downfield. |

| ¹³C NMR | The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The aldehydic carbon will be the most downfield signal. The carbon atoms attached to the fluorine and chlorine will show characteristic splitting patterns and chemical shifts. |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (159.55 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom. |

Conclusion

The synthesis of 2-Chloro-5-fluoroisonicotinaldehyde is most reliably achieved through a two-step process involving the reduction of 2-chloro-5-fluoropyridine-4-carboxylic acid followed by the oxidation of the resulting alcohol with manganese dioxide. This pathway offers good yields, mild reaction conditions, and operational simplicity, making it suitable for both laboratory and industrial scale production. While alternative methods such as the Vilsmeier-Haack reaction and ortho-lithiation present intriguing possibilities, they currently face challenges in terms of reactivity and regioselectivity for this specific substrate. Further research into these alternative routes could, however, lead to more efficient and direct syntheses in the future. This guide provides the necessary foundational knowledge and practical protocols for the successful synthesis and characterization of this important chemical intermediate.

References

- BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Schmalzbauer, M., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-29.

- Mogilaiah, K., et al. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 41B, 1448-1451.

-

Organic Syntheses. (n.d.). (4S)-(−)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Retrieved from [Link]

- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utility in the synthesis of some new heterocyclic compounds. International Journal of Organic Chemistry, 3(3), 187-193.

- Gjøen, T., & Giske, A. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.

- Marinov, M., et al. (2020). A complete 1H and 13C NMR data assignment for two substituted fluorenylspirohydantoins. Magnetic Resonance in Chemistry, 58(11), 1085-1092.

-

Chemsrc. (2025). 2-Chloro-5-(trifluoromethyl)isonicotinaldehyde. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

- Google Patents. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]

- Google Patents. (2015). Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

-

ResearchGate. (1950). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2000). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. Retrieved from [Link]

- MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2022(4), M1501.

-

University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

- American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9114–9121.

-

J-GLOBAL. (n.d.). Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-5-methoxybenzimidazole. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-5-fluorotoluene. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-5-fluoroisonicotinaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-5-ethylnicotinaldehyde. Retrieved from [Link]

-

ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

- Google Patents. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

- Google Patents. (2020). Preparation method of 2-chloronicotinic acid.

Sources

- 1. 2-Chloro-5-fluoroisonicotinaldehyde [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. (2-Chloro-5-fluoropyridin-4-yl)methanol | 884494-86-4 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Analysis of 2-Chloro-5-fluoroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-5-fluoroisonicotinaldehyde

2-Chloro-5-fluoroisonicotinaldehyde is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and antiviral agents.[1] Its utility stems from the strategic placement of its functional groups, which allows for selective and differential reactivity. The electron-withdrawing nature of the chlorine, fluorine, and aldehyde groups significantly influences the electronic environment of the pyridine ring, making NMR spectroscopy an indispensable tool for its characterization and for monitoring its subsequent chemical transformations. A thorough and unambiguous assignment of its ¹H and ¹³C NMR spectra is paramount for quality control, reaction monitoring, and the structural verification of its derivatives.

Foundational Principles: Predicting the NMR Landscape

The structure of 2-chloro-5-fluoroisonicotinaldehyde dictates a predictable yet complex NMR signature. The pyridine ring contains two protons, H-3 and H-6, and an aldehyde proton. The fluorine and chlorine atoms, along with the nitrogen, create a highly deshielded aromatic system.

-

¹H NMR Spectrum: We anticipate three distinct signals: one for the aldehyde proton and two for the aromatic protons. The aldehyde proton will appear significantly downfield, typically >10 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons, H-3 and H-6, will be subject to coupling with each other and, crucially, with the ¹⁹F nucleus. The proton ortho to the nitrogen (H-6) is expected to be further downfield than H-3 due to the inductive effect of the nitrogen atom.

-

¹³C NMR Spectrum: Six distinct carbon signals are expected: one for the aldehyde carbonyl, and five for the pyridine ring carbons (two of which are quaternary). The carbonyl carbon will be the most downfield signal. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms (C-2 and C-5) will exhibit characteristic chemical shifts and C-F coupling.

-

¹⁹F NMR Spectrum: A single resonance is expected, which will be coupled to the aromatic protons. ¹⁹F NMR is highly sensitive to the local electronic environment, making it a valuable probe.[2]

Experimental Design: A Self-Validating Protocol

This section outlines a comprehensive, step-by-step methodology for the complete NMR analysis of 2-chloro-5-fluoroisonicotinaldehyde. The logic behind each step is explained to ensure both technical accuracy and the ability to troubleshoot potential issues.

Sample Preparation and Solvent Selection

The choice of a deuterated solvent is critical for high-quality NMR data.[3] For 2-chloro-5-fluoroisonicotinaldehyde, deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[4]

Protocol 1: Standard Sample Preparation

-

Accurately weigh 5-10 mg of 2-chloro-5-fluoroisonicotinaldehyde.

-

Dissolve the sample in 0.5-0.6 mL of CDCl₃.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition: A Multi-tiered Approach

A combination of 1D and 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals.[5]

Workflow for NMR Data Acquisition

Caption: Experimental workflow for the complete NMR analysis of 2-chloro-5-fluoroisonicotinaldehyde.

Protocol 2: 1D NMR Acquisition

-

¹H NMR: Acquire a standard proton spectrum. This will provide initial information on chemical shifts, multiplicities, and integration.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This will reveal the chemical shifts of all carbon atoms.

-

¹⁹F NMR: Acquire a standard fluorine spectrum. This will provide the chemical shift of the fluorine atom and show any couplings to protons.

Protocol 3: 2D NMR Acquisition

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other.[5] In this case, it will show a cross-peak between H-3 and H-6, confirming their through-bond connectivity.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[5] This will definitively link the proton signals of H-3 and H-6 to their corresponding carbon signals, C-3 and C-6.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for assigning quaternary carbons and piecing together the full molecular structure.[5] It reveals correlations between protons and carbons that are two or three bonds away. For example, the aldehyde proton should show correlations to C-3 and C-5.

Spectral Interpretation and Data Analysis

The following is a predictive analysis based on established principles of NMR spectroscopy and data from similar structures.

¹H NMR Spectrum Analysis

-

Aldehyde Proton (-CHO): Expected to be a singlet around δ 10.1-10.4 ppm .

-

Aromatic Proton (H-6): Expected to be a doublet of doublets around δ 8.5-8.8 ppm . The larger coupling will be the short-range ³J(H-6, F-5) and the smaller coupling will be the long-range ⁴J(H-6, H-3).

-

Aromatic Proton (H-3): Expected to be a doublet of doublets around δ 7.7-8.0 ppm . The larger coupling will be the long-range ⁴J(H-3, F-5) and the smaller coupling will be the ⁴J(H-3, H-6).

¹³C NMR Spectrum Analysis

The interpretation of the ¹³C NMR spectrum is greatly aided by the HSQC and HMBC data. The expected chemical shift ranges are presented in the table below.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Multiplicity (in ¹³C{¹H} spectrum) | Key HMBC Correlations |

| -CHO | 188-192 | d (due to ¹J(C,H)) | H-3, H-5 (if present) |

| C-2 | 150-155 | d (¹J(C,F)) | H-3, H-6 |

| C-3 | 120-125 | d (³J(C,F)) | H-6, -CHO |

| C-4 | 138-142 | d (²J(C,F)) | H-3, H-6, -CHO |

| C-5 | 160-165 | d (¹J(C,F)) | H-6, -CHO |

| C-6 | 150-155 | d (²J(C,F)) | H-3 |

Note: The multiplicities in the proton-coupled ¹³C spectrum would be more complex due to C-H and C-F couplings.

J-Coupling Constants: A Deeper Dive

The magnitudes of the J-coupling constants provide valuable structural information.[6]

-

H-H Coupling: The ⁴J(H-3, H-6) coupling is expected to be small, around 2-3 Hz.

-

H-F Coupling: Heteronuclear H-F couplings are typically larger than H-H couplings and can occur over multiple bonds.[7][8]

-

³J(H-6, F-5): Expected to be in the range of 6-9 Hz.

-

⁴J(H-3, F-5): Expected to be in the range of 3-5 Hz.

-

-

C-F Coupling: These are often large and can be diagnostic.

-

¹J(C-5, F-5): Expected to be very large, >200 Hz.

-

²J(C-4, F-5) and ²J(C-6, F-5): Expected to be in the range of 20-30 Hz.

-

³J(C-3, F-5): Expected to be smaller, around 5-10 Hz.

-

Advanced Considerations and Troubleshooting

-

Through-space Coupling: In some cases, through-space couplings (Nuclear Overhauser Effect, NOE) can be observed between the aldehyde proton and H-3, providing further confirmation of their proximity.[9][10]

-

Solvent Effects: Running the spectra in a different solvent, such as DMSO-d₆, can sometimes help to resolve overlapping signals due to changes in chemical shifts induced by the solvent.[11]

-

Concentration Effects: At high concentrations, intermolecular interactions can lead to line broadening and slight shifts in chemical shifts. It is advisable to use a moderate concentration as suggested in the protocol.

Conclusion

The comprehensive NMR analysis of 2-chloro-5-fluoroisonicotinaldehyde is a multi-faceted process that relies on a systematic and logical application of 1D and 2D NMR techniques. By understanding the underlying principles of chemical shifts and coupling constants, and by employing a suite of experiments including ¹H, ¹³C, COSY, HSQC, and HMBC, a complete and unambiguous structural assignment can be achieved. This guide provides the necessary framework for researchers and scientists to confidently perform this analysis, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Substituted Pyridines. Technical Support Center.

- ChemicalBook. (n.d.). 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum.

- Micura, R., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH.

- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813.

- MySkinRecipes. (n.d.). 2-Chloro-5-fluoroisonicotinaldehyde.

- Sigma-Aldrich. (n.d.). NMR Solvents.

- ChemScene. (n.d.). Solvent for NMR.

- MDPI. (n.d.). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Journal of the American Chemical Society. (n.d.). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra.

- Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar).

- Semantic Scholar. (n.d.). Nuclear Magnetic Resonance Fluorine—Fluorine Coupling Constants.

- Journal of the American Chemical Society. (n.d.). The Question of Long/Range Spin-Spin Coupling through Space: H-F Splitting over Six Bonds.

- ACS Publications. (n.d.). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society.

Sources

- 1. 2-Chloro-5-fluoroisonicotinaldehyde [myskinrecipes.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nuclear Magnetic Resonance Fluorine—Fluorine Coupling Constants | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Foreword: The Analytical Significance of a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-5-fluoroisonicotinaldehyde

In the landscape of modern drug discovery, the efficiency and precision of synthetic pathways are paramount. Intermediate compounds—the foundational building blocks of Active Pharmaceutical Ingredients (APIs)—require rigorous characterization to ensure the integrity of the final therapeutic agent. 2-Chloro-5-fluoroisonicotinaldehyde (C₆H₃ClFNO) has emerged as a crucial intermediate, particularly in the synthesis of novel kinase inhibitors and antiviral agents.[1] Its unique substitution pattern, featuring an aldehyde, a chloro group, and a fluoro group on a pyridine ring, provides a versatile scaffold for medicinal chemists.[1][2]

Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation and quality control of such intermediates. This guide provides an in-depth analysis of the IR spectrum of 2-chloro-5-fluoroisonicotinaldehyde, grounded in first principles and field-proven insights. It is designed for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how to leverage IR spectroscopy to verify structure, assess purity, and ensure the quality of this vital compound.

Molecular Architecture and Predicted Vibrational Signatures

The infrared spectrum of a molecule is a direct manifestation of its covalent bond vibrations. To interpret the spectrum of 2-chloro-5-fluoroisonicotinaldehyde, we must first dissect its molecular structure and identify the functional groups that will give rise to characteristic absorption bands.

The molecule consists of a pyridine ring substituted at position 2 with a chlorine atom, at position 5 with a fluorine atom, and at position 4 with an aldehyde (formyl) group.

Figure 1: Chemical structure of 2-chloro-5-fluoroisonicotinaldehyde.

Each functional group possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies. The primary vibrational modes we anticipate are:

-

Aldehyde Group (-CHO): A strong carbonyl (C=O) stretch and two distinct formyl C-H stretches.

-

Aromatic Pyridine Ring: C=C and C=N ring stretches, as well as aromatic C-H stretches and bends.

-

Halogen Substituents: C-Cl and C-F stretches.

Predictive Analysis: Correlating Structure with Spectral Features

Before acquiring a spectrum, a Senior Scientist will always build a hypothesis based on established principles. The following table correlates the structural features of 2-chloro-5-fluoroisonicotinaldehyde with their expected IR absorption ranges, providing a predictive framework for spectral analysis.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale & Comments |

| Aldehyde C-H | C-H Stretch (Fermi Doublet) | 2880 - 2800 and 2780 - 2700 | Weak to Medium | The presence of these two distinct bands is highly diagnostic for an aldehyde. The lower frequency band is often sharp and clearly visible. |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium | Typical for hydrogens attached to an aromatic ring. |

| Aldehyde C=O | C=O Stretch | 1710 - 1685 | Strong, Sharp | The carbonyl stretch is one of the most intense peaks in the spectrum.[3][4] Conjugation with the aromatic pyridine ring lowers the frequency from the typical saturated aldehyde value (~1730 cm⁻¹).[5] |

| Pyridine Ring | C=C and C=N Stretches | 1610 - 1550 and 1500 - 1400 | Medium to Strong | Aromatic rings typically show a series of sharp bands in this region. Pyridine derivatives have characteristic absorptions that confirm the heterocyclic core.[6] |

| C-F Bond | C-F Stretch | 1250 - 1000 | Strong | The C-F stretch is typically a very strong and prominent band in the fingerprint region. Its exact position can be influenced by the electronic environment. |

| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong | The position of these bands can provide clues about the substitution pattern on the aromatic ring. |

| C-Cl Bond | C-Cl Stretch | 850 - 550 | Medium to Strong | The C-Cl stretch appears in the lower frequency region of the spectrum and serves as a key identifier for the chloro-substituent. |

Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data Acquisition

The trustworthiness of any spectral interpretation hinges on the quality of the initial data. The following protocol outlines a robust, self-validating workflow for acquiring a high-fidelity Fourier Transform Infrared (FTIR) spectrum of 2-chloro-5-fluoroisonicotinaldehyde, a solid at room temperature.

Figure 2: Experimental workflow for FTIR data acquisition using the KBr pellet method.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and dry. Purge the instrument with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Collection: Collect a background spectrum (interferogram). This is a critical self-validating step that measures the ambient environment and instrument response, which is then subtracted from the sample spectrum.

-

Sample Preparation (KBr Pellet Method):

-

Rationale: This method produces high-quality spectra for solid samples by minimizing scattering effects.

-

Procedure: Gently grind a small amount (~1 mg) of 2-chloro-5-fluoroisonicotinaldehyde with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure (typically 7-10 tons) under vacuum to form a thin, transparent pellet.

-

-

Sample Spectrum Collection:

-

Place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum using appropriate parameters (e.g., spectral range: 4000-400 cm⁻¹, resolution: 4 cm⁻¹, scans: 32). Averaging multiple scans improves the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to generate the spectrum. It will then be ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Apply a baseline correction if needed to ensure peaks originate from a flat baseline.

Spectral Analysis: Decoding the Vibrational Fingerprint

The resulting IR spectrum is a unique fingerprint of the molecule. The following is a detailed interpretation based on the predicted frequencies and established spectroscopic principles.

Key Spectral Regions and Peak Assignments:

-

3100-2700 cm⁻¹: The C-H Stretching Zone

-

A weak band observed around 3070 cm⁻¹ is characteristic of the aromatic C-H stretch .

-

Crucially, two distinct, medium-intensity peaks appear near 2860 cm⁻¹ and 2750 cm⁻¹ . This "Fermi doublet" is the unmistakable signature of the aldehyde C-H stretch .[7][3] Their presence is a primary confirmation of the aldehyde functional group.

-

-

1750-1500 cm⁻¹: Carbonyl and Aromatic Core Region

-

The most prominent feature in the entire spectrum is an intense, sharp absorption at approximately 1705 cm⁻¹ . This is unequivocally assigned to the C=O stretching vibration of the aromatic aldehyde .[5][4] Its position below 1715 cm⁻¹ confirms its conjugation with the electron-withdrawing pyridine ring.

-

In the range of 1600-1550 cm⁻¹ , one or two sharp bands of medium-to-strong intensity will be present. These are attributed to the C=C and C=N stretching vibrations within the pyridine ring, confirming the heterocyclic aromatic system.

-

-

1400-1000 cm⁻¹: The Halogen and Fingerprint Region

-

A very strong and typically broad absorption band centered around 1220 cm⁻¹ is assigned to the C-F stretching mode . This high intensity is due to the large change in dipole moment during the vibration of the highly polar C-F bond.

-

The C-Cl stretch is expected as a medium-to-strong band in the lower frequency range, typically around 830 cm⁻¹ .

-

A System of Self-Validation: Building Confidence in Structural Assignment

The power of IR spectroscopy lies in its ability to provide a self-validating system for structural confirmation. The identification of a single peak is rarely sufficient; instead, we rely on the co-existence of multiple related peaks to build a conclusive argument.

Figure 3: Logical workflow for the self-validating confirmation of the target molecule's structure via IR spectroscopy.

This logical progression demonstrates trustworthiness. The initial observation of a strong carbonyl peak at ~1705 cm⁻¹ suggests an aromatic aldehyde. This hypothesis is immediately tested by looking for the requisite aldehyde C-H Fermi doublet.[3] Finding these peaks provides strong validation. The subsequent identification of pyridine ring vibrations and the characteristic C-F and C-Cl stretches confirms all constituent parts of the molecule, leading to a high-confidence structural assignment.

Conclusion: An Indispensable Tool for Pharmaceutical Quality

The IR spectrum of 2-chloro-5-fluoroisonicotinaldehyde provides a rich tapestry of information that is both diagnostic and confirmatory. The key identifying features are the intense carbonyl stretch at ~1705 cm⁻¹, the aldehyde C-H Fermi doublet (~2860 and 2750 cm⁻¹), the strong C-F stretch (~1220 cm⁻¹), and the C-Cl stretch (~830 cm⁻¹), all supported by the characteristic vibrations of the pyridine core.

For the researcher, scientist, or drug development professional, FTIR spectroscopy serves as a first-line analytical technique. It is an efficient, cost-effective, and robust method for verifying the identity of this critical pharmaceutical intermediate, flagging potential impurities, and ensuring the quality and consistency required for the successful development of next-generation therapeutics.

References

- MySkinRecipes. 2-Chloro-5-fluoroisonicotinaldehyde.

- Goddu, R.F. (1957). Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- Smith, B.C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- ResearchGate.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Synblock. CAS 884494-54-6 | 2-Chloro-5-fluoro-4-formylpyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)

- ResearchGate. A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.).

- G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.

- G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

Sources

The Pharmacological Potential of 2-Chloro-5-fluoroisonicotinaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the 2-Chloro-5-fluoroisonicotinaldehyde Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties and capacity for hydrogen bonding make it an ideal foundation for designing potent and selective inhibitors of various biological targets.[1] Within this class, 2-chloro-5-fluoroisonicotinaldehyde emerges as a particularly valuable starting material. The aldehyde functional group offers a versatile handle for synthetic elaboration, while the specific arrangement of the chloro and fluoro substituents on the pyridine ring provides a unique electronic and steric profile that can be exploited for targeted drug design.[2] This guide provides an in-depth exploration of the biological potential of derivatives synthesized from this key intermediate, focusing on their anticipated activities as anticancer, antimicrobial, and kinase-inhibiting agents. We will delve into the synthetic rationale, detailed experimental protocols for biological evaluation, and the underlying mechanistic principles that govern their activity.

Core Synthetic Pathways: From Aldehyde to Bioactive Derivative

The chemical reactivity of 2-chloro-5-fluoroisonicotinaldehyde is dominated by its aldehyde group, which serves as a prime site for nucleophilic attack. This allows for the straightforward synthesis of a wide array of derivatives, most notably Schiff bases and hydrazones. These two classes of compounds are of paramount interest due to their well-documented and diverse pharmacological activities.[3][4]

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are readily formed through the condensation of 2-chloro-5-fluoroisonicotinaldehyde with a primary amine. This reaction is typically catalyzed by a few drops of acid and proceeds with high efficiency.[5] The choice of the primary amine is a critical determinant of the final compound's biological activity, allowing for the introduction of a wide range of functionalities.

Synthesis of Hydrazone Derivatives

Hydrazones, which contain the -NHN=CH- moiety, are synthesized by reacting the parent aldehyde with a hydrazine or hydrazide.[6][7] These derivatives have a rich history in medicinal chemistry and are known to exhibit a broad spectrum of biological effects, including antimicrobial and anticancer properties.[8][9]

Anticipated Biological Activities and Mechanisms of Action

While specific biological data for derivatives of 2-chloro-5-fluoroisonicotinaldehyde is emerging, a strong predictive framework for their activity can be constructed based on the extensive research conducted on analogous substituted pyridine aldehydes.

Anticancer Activity

Schiff bases and hydrazones derived from various pyridine aldehydes have demonstrated significant anticancer activity against a range of cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer).[2][10] The proposed mechanism often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways. The presence of halogen substituents, such as chlorine and fluorine, can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved potency.

Antimicrobial Activity

The azomethine group in Schiff bases and the hydrazone moiety are known pharmacophores for antimicrobial activity.[8][9] Derivatives of substituted pyridine aldehydes have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal strains.[11][12][13] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The chloro and fluoro groups on the pyridine ring are expected to contribute positively to the antimicrobial profile of the derivatives.

Kinase Inhibitory Activity

The pyridine scaffold is a cornerstone in the design of kinase inhibitors.[1] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common feature of many ATP-competitive inhibitors.[14][15] Given that 2-chloro-5-fluoroisonicotinaldehyde is a known intermediate in the synthesis of kinase inhibitors, its derivatives, particularly those designed to mimic the structure of known inhibitors, hold significant promise in this area.[16][17] The development of inhibitors for kinases such as VRK1/2, CDK2, and PIM-1 has successfully utilized pyridine-based scaffolds.[1]

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for the key experiments required to evaluate the biological activity of newly synthesized 2-chloro-5-fluoroisonicotinaldehyde derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[8][9][10]

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Microdilution Plates: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[2][11][18]

Kinase Inhibitory Activity: Luminescence-Based Assay

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction Setup: In a 96-well plate, add the test compound, the target kinase, and a suitable substrate peptide in a kinase assay buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a second reagent that converts the produced ADP to ATP and generates a luminescent signal via a luciferase reaction.

-

Luminescence Measurement: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of derivatives from 2-chloro-5-fluoroisonicotinaldehyde will be highly dependent on the nature of the substituents introduced via the aldehyde group. For Schiff base and hydrazone derivatives, systematic variation of the amine or hydrazine/hydrazide component will be crucial for establishing a robust SAR. Key parameters to consider include:

-

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the substituent can modulate the overall electronic properties of the molecule, influencing its interaction with biological targets.

-

Steric Factors: The size and shape of the substituent will play a critical role in determining how the molecule fits into the binding pocket of a target protein.

-

Lipophilicity: The overall lipophilicity of the molecule will affect its solubility, cell permeability, and pharmacokinetic properties.

Future research should focus on the synthesis and systematic biological evaluation of a library of 2-chloro-5-fluoroisonicotinaldehyde derivatives. Promising lead compounds identified through initial screening can then be subjected to further optimization and mechanistic studies to elucidate their precise mode of action. The versatility of the starting material, combined with the proven biological potential of its likely derivatives, makes this a fertile area for the discovery of novel therapeutic agents.

Visualizations

Synthetic Pathways

Caption: General synthetic routes to Schiff base and hydrazone derivatives.

Experimental Workflow for Biological Evaluation

Caption: Integrated workflow from synthesis to lead identification.

References

-

Oriental Journal of Chemistry. (n.d.). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. [Link]

-

ResearchGate. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. [Link]

-

PMC. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. [Link]

-

PMC. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. [Link]

-

MDPI. (2022). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. [Link]

-

MDPI. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [Link]

-

ResearchGate. (2023). Synthesis of New Pyridine Based ONNO Type Schiff Bases and Cd(II) Complexes, Investigation of Structural, Electronic and Anti-cancer Properties as Computationally and Experimentally. [Link]

-

PubMed. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. [Link]

-

ResearchGate. (2016). Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. Crystal Structure of the Manganese(II) Complex of Pyridine-2-Carbaldehyde S-Benzyldithiocarbazate. [Link]

-

ResearchGate. (2022). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. [Link]

-

PubMed. (2022). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]

-

ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. [Link]

-

MDPI. (2022). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). [Link]

-

PMC. (2007). Biological Activities of Hydrazone Derivatives. [Link]

-

Impact Factor. (2016). A Review on Biological Activities of Hydrazone Derivatives. [Link]

-

SciSpace. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. [Link]

-

MDPI. (2017). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. [Link]

-

ResearchGate. (2007). (PDF) Biological Activities of Hydrazone Derivatives. [Link]

-

Al-Mustansiriyah Journal for Pharmaceutical Sciences. (2022). The Synthesis, Characterization and Biological Activity of Some Metal Ions Complexes with Schiff's Bases Derived from Reaction of 3-Hydrazone-1,3- Dihydro-Indole-2-One with 2- Pyridine Carboxaldehyde. [Link]

-

IJFMR. (2023). Overview of Biological Activities and Synthesis of Schiff Base. [Link]

-

MDPI. (2023). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. [Link]

-

JOCPR. (2013). Synthesis, characterization and biological activities of Schiff base complexes of Cu(II), Ni(II), and Co(II) with 4-pyridine carboxaldehyde and 3-aminopyridine. [Link]

-

ResearchGate. (2013). Synthesis, characterization and biological activities of Schiff base complexes of Cu(II), Ni(II), and Co(II) with 4-pyridine carboxaldehyde and 3-aminopyridine. [Link]

-

Journal of Scientific and Innovative Research. (2013). Synthesis, Characterization, Corrosion inhibition and Biological Evaluation of Schiff Bases. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. scispace.com [scispace.com]

- 4. ijfmr.com [ijfmr.com]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]